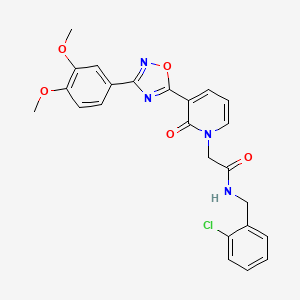![molecular formula C10H15ClN2O2 B3016248 9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one CAS No. 2411286-00-3](/img/structure/B3016248.png)
9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one, also known as CPT or Compound 1, is a bicyclic beta-lactam compound that has shown potential as an antibacterial and antifungal agent. It was first synthesized in 2013 by researchers at the University of Illinois, and since then, several studies have been conducted to investigate its properties and potential applications.
Mécanisme D'action
The exact mechanism of action of 9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one is not fully understood, but it is believed to disrupt bacterial cell wall synthesis and inhibit fungal cell growth. This compound is a beta-lactam compound, similar to penicillin, and is thought to work by binding to and inhibiting enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as an antimicrobial agent. In animal studies, this compound was well-tolerated and did not cause any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one is its broad-spectrum activity against both bacteria and fungi, making it a potential candidate for the treatment of mixed infections. However, one limitation is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another area of interest is the investigation of its potential as a combination therapy with other antimicrobial agents. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its antimicrobial activity.
Méthodes De Synthèse
The synthesis of 9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one involves a multi-step process that starts with the reaction of 1,5-diaminopentane with 2-chloropropionyl chloride to form the intermediate compound 9-(2-chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonane. This intermediate is then reacted with acetic anhydride and triethylamine to yield the final product, this compound.
Applications De Recherche Scientifique
9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one has been the subject of several scientific studies, primarily focusing on its antimicrobial properties. In one study, this compound was shown to have potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). Another study found that this compound was effective against several strains of fungi, including Candida albicans and Aspergillus fumigatus.
Propriétés
IUPAC Name |
9-(2-chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c1-6(11)10(15)13-7-2-3-8(13)5-12-9(14)4-7/h6-8H,2-5H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGLBWLOBKRKRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCC1CNC(=O)C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

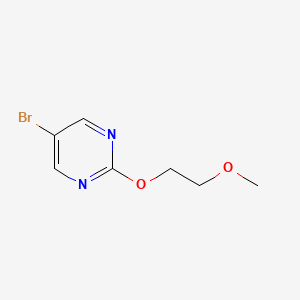
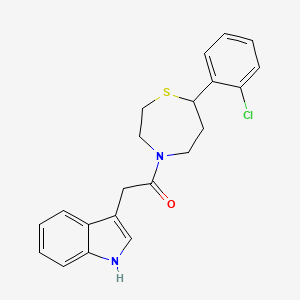
![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B3016168.png)

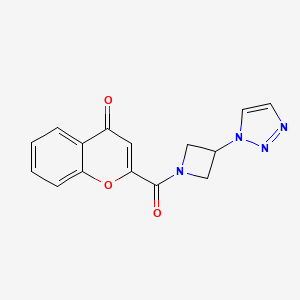
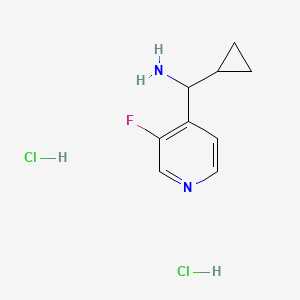
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3016176.png)
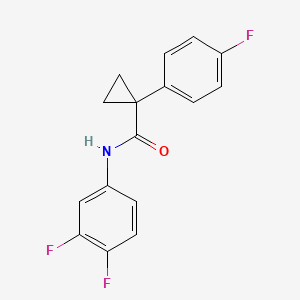
![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3016181.png)


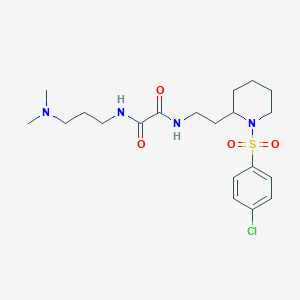
![N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide](/img/structure/B3016186.png)
